molecular formula C11H11N3O2 B8812846 N-(6-Hydroxyimidazo[1,2-A]pyridin-2-YL)cyclopropanecarboxamide

N-(6-Hydroxyimidazo[1,2-A]pyridin-2-YL)cyclopropanecarboxamide

Cat. No. B8812846
M. Wt: 217.22 g/mol
InChI Key: GKEYNIOZWFXCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-Hydroxyimidazo[1,2-A]pyridin-2-YL)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-Hydroxyimidazo[1,2-A]pyridin-2-YL)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-Hydroxyimidazo[1,2-A]pyridin-2-YL)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(6-Hydroxyimidazo[1,2-A]pyridin-2-YL)cyclopropanecarboxamide

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-(6-hydroxyimidazo[1,2-a]pyridin-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C11H11N3O2/c15-8-3-4-10-12-9(6-14(10)5-8)13-11(16)7-1-2-7/h3-7,15H,1-2H2,(H,13,16)

InChI Key

GKEYNIOZWFXCGT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-{6-[(4-methoxybenzyl)oxy]imidazo[1,2-a]pyridin-2-yl}cyclopropanecarboxamide (10.1 g, 29.9 mmol) and anisole (25.97 mL, 239.2 mmol) in trifluoromethylbenzene (200 mL) was added trifluoroacetic acid (40.4 mL), and the mixture was stirred at room temperature for 3 hr. Saturated aqueous sodium hydrogen carbonate solution was added to the reaction mixture, and the mixture was extracted 5 times with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated under reduced pressure. The obtained residue was washed with ethyl acetate and collected by filtration to give the title compound (5.7 g, 88%) as a pale-brown solid.
Quantity
25.97 mL
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

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